AZ 12080282 dihydrochloride

Description

Significance of Hedgehog Signaling Pathway in Biological Processes

The Hedgehog signaling pathway is an evolutionarily conserved network that transmits information to embryonic cells, orchestrating their differentiation and proliferation. tocris.com In mammals, the pathway is initiated by one of three secreted protein ligands: Sonic hedgehog (SHH), Indian hedgehog (IHH), or Desert hedgehog (DHH). The binding of these ligands to the Patched (PTCH) receptor alleviates its inhibition of the 7-transmembrane protein Smoothened (SMO). This activation of SMO triggers a downstream signaling cascade culminating in the activation of the GLI family of transcription factors, which then modulate the expression of target genes.

| Component | Type | Function |

|---|---|---|

| Sonic Hedgehog (SHH), Indian Hedgehog (IHH), Desert Hedgehog (DHH) | Ligands | Initiate the signaling cascade by binding to the PTCH receptor. |

| Patched (PTCH1, PTCH2) | Receptor | Transmembrane protein that inhibits SMO in the absence of a Hedgehog ligand. |

| Smoothened (SMO) | Transmembrane Protein | The main transducer of the Hedgehog signal; activated upon ligand binding to PTCH. |

| Suppressor of Fused (SUFU) | Regulatory Protein | A key negative regulator of the pathway, sequestering GLI proteins in the cytoplasm. |

| GLI (GLI1, GLI2, GLI3) | Transcription Factors | Mediate the transcriptional response of the Hedgehog pathway. |

During organogenesis, the formation of organs, Hedgehog signaling is a key regulator. It is involved in the development of the lungs, pancreas, gastrointestinal tract, and gonads. For example, IHH signaling is essential for the proper development of the pancreas and the regulation of insulin-producing cells. The intricate interplay of Hedgehog signals with other developmental pathways ensures the coordinated growth and morphogenesis of complex organ systems.

While the activity of the Hedgehog pathway is significantly downregulated in most adult tissues, it remains active in discrete populations of adult stem and progenitor cells. In these niches, Hedgehog signaling plays a crucial role in maintaining tissue homeostasis, the stable state of a tissue, and in orchestrating regeneration following injury.

Research has shown that Hedgehog signaling is involved in the maintenance of stem cells in the brain, skin, and prostate. For example, SHH signaling is known to promote the proliferation of neural stem cells. In the context of tissue repair, upregulation of Hedgehog signaling has been observed after bone fractures, suggesting its role in modulating cellular behaviors to ensure proper healing. Furthermore, there is evidence that the pathway can modulate plasticity and regeneration in the brain, potentially by recruiting resident cell populations to sites of injury to generate new neurons and other cell types.

Pathological Relevance of Hedgehog Pathway Dysregulation

Given its critical roles in development and tissue maintenance, it is not surprising that the dysregulation of the Hedgehog pathway has severe pathological consequences. Both insufficient and excessive pathway activation can lead to a spectrum of diseases.

Mutations in genes encoding components of the Hedgehog pathway are linked to a number of congenital developmental disorders. Reduced Hedgehog signaling, for instance, is a primary cause of holoprosencephaly, a severe birth defect where the forebrain fails to divide into two hemispheres. Other developmental abnormalities associated with compromised Hedgehog signaling include polydactyly (the presence of extra fingers or toes) and defects in craniofacial development. The disruption of Hedgehog signaling, whether through genetic mutations or exposure to certain teratogens, can lead to excessive apoptosis of neural crest cells, resulting in severe facial structural abnormalities.

| Disorder | Associated Gene Mutations (Examples) | Primary Consequence of Dysregulation |

|---|---|---|

| Holoprosencephaly | SHH | Reduced Hedgehog signaling leading to incomplete forebrain division. |

| Polydactyly | SHH, GLI3 | Aberrant Hedgehog signaling in limb bud development. |

| Gorlin Syndrome (Nevoid Basal Cell Carcinoma Syndrome) | PTCH1 | Constitutive activation of the Hedgehog pathway. |

| Greig Cephalopolysyndactyly Syndrome | GLI3 | Haploinsufficiency of the GLI3 gene. |

In contrast to developmental disorders caused by insufficient signaling, the aberrant reactivation and uncontrolled activation of the Hedgehog pathway are major drivers of several types of cancer. This pathological activation can occur through mutations in pathway components or through the overexpression of Hedgehog ligands.

The most well-established link between Hedgehog signaling and cancer is in basal cell carcinoma, the most common form of skin cancer, and medulloblastoma, a type of pediatric brain tumor. In these cancers, mutations that lead to constitutive activation of the pathway, often in PTCH or SMO, are common. Beyond these, overactive Hedgehog signaling has been implicated in a growing list of malignancies, including rhabdomyosarcoma, and cancers of the pancreas, lung, prostate, and breast. tocris.com

The Hedgehog pathway contributes to cancer development by promoting tumor cell growth, proliferation, survival, and invasion. It is also involved in the maintenance of cancer stem cells, a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. Furthermore, Hedgehog signaling can modulate the tumor microenvironment, influencing processes like angiogenesis (the formation of new blood vessels) and inflammation to support tumor progression.

AZ 12080282 Dihydrochloride (B599025) as a Research Tool

To investigate the multifaceted roles of the Hedgehog pathway in both normal physiology and disease, researchers rely on specific and potent molecular tools. AZ 12080282 dihydrochloride is a novel, orally bioavailable small molecule that functions as a potent inhibitor of Hedgehog signaling.

Developed through the isosteric modification of p38 bisamides, this compound exhibits a high affinity for the Hedgehog pathway, with an IC50 value of less than 0.012 μM in a firefly reporter assay. Its mechanism of action involves the inhibition of SMO, a central component of the pathway. Studies have shown that it can effectively displace the well-known Hedgehog inhibitor cyclopamine (B1684311) in HeLa cells that are engineered to express Smoothened.

A key advantage of this compound as a research tool is its selectivity. It has been shown to be selective against other cellular targets, such as the p38α kinase. This specificity is crucial for ensuring that the observed biological effects are indeed due to the inhibition of the Hedgehog pathway and not off-target interactions. The oral bioavailability of this compound also makes it suitable for in vivo studies in animal models, allowing researchers to explore the systemic effects of Hedgehog pathway inhibition.

By using this compound, scientists can probe the consequences of blocking Hedgehog signaling in various experimental systems. This includes studying its effects on cell proliferation, differentiation, and gene expression in cultured cells, as well as its impact on tumor growth and development in animal models of cancer. Such research is vital for validating the Hedgehog pathway as a therapeutic target and for the development of novel anti-cancer therapies.

Classification as a Potent Hedgehog Signaling Inhibitor

The Hedgehog (Hh) signaling pathway is a crucial and evolutionarily conserved cascade that plays a vital role in the development and patterning of tissues in many organisms. The proper functioning of this pathway is essential for embryonic growth and differentiation. However, the abnormal activation of the Hh pathway has been linked to the development of several forms of cancer, including medulloblastoma and basal cell carcinoma.

This compound is distinguished as a potent and selective inhibitor of this pathway. glpbio.com Its efficacy is demonstrated by its ability to inhibit the Hedgehog pathway with a half-maximal inhibitory concentration (IC50) of less than 0.012 μM in a firefly luciferase reporter assay. This indicates a high degree of potency, allowing for effective pathway inhibition at very low concentrations. The mechanism of inhibition was identified through cell-based screening, where treatment with AZ 12080282 led to the inhibition of the Hh signaling pathway in a sonic hedgehog (shh) stimulated cell differentiation assay. glpbio.com Further studies have utilized a GLI1-luciferase reporter assay to confirm its inhibitory effects. nih.gov

Table 1: Biological Activity of this compound

| Property | Value | Target Pathway | Assay Type |

|---|---|---|---|

| IC50 (Hedgehog Inhibition) | <0.012 μM glpbio.com | Hedgehog (Hh) Signaling | Firefly Luciferase Reporter |

Context within Small Molecule Modulators in Biological Systems Research

Small molecule modulators are indispensable tools in modern biological research. These compounds, due to their low molecular weight, can readily enter cells and interact with specific protein targets, thereby modulating their function and allowing researchers to probe cellular pathways. This compound exemplifies such a molecule, providing a non-genetic method to study the intricate workings of the Hedgehog signaling pathway. glpbio.com

The use of small molecules like AZ 12080282 allows for the investigation of dynamic cellular processes in a controlled manner. For example, it has been used in research on pancreatic cancer to study paracrine signaling between cancer cells and the surrounding tumor-associated stroma. nih.gov In these studies, the compound was shown to abrogate the stimulatory effects of the sonic hedgehog ligand on the proliferation of pancreatic stellate cells. nih.gov In addition to its primary activity as a Hedgehog inhibitor, it has also been reported to exhibit selective inhibition of p38α, a protein kinase involved in cellular responses to stress, with a low nanomolar potency. glpbio.com

Table 2: Chemical Properties of this compound

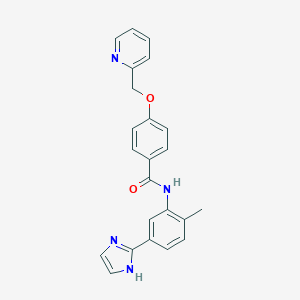

| Chemical Name | N-(5-(1H-imidazol-2-yl)-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide dihydrochloride glpbio.com |

|---|---|

| Molecular Formula | C23H20N4O2.2HCl glpbio.com |

| Molecular Weight | 457.35 g/mol glpbio.com |

| Purity | >98% (HPLC) glixxlabs.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[5-(1H-imidazol-2-yl)-2-methylphenyl]-4-(pyridin-2-ylmethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2/c1-16-5-6-18(22-25-12-13-26-22)14-21(16)27-23(28)17-7-9-20(10-8-17)29-15-19-4-2-3-11-24-19/h2-14H,15H2,1H3,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSKKYBHDQYHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC=CN2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Action of Az 12080282 Dihydrochloride

Target Identification and Specificity

Direct Interaction with Smoothened (SMO) Receptor

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor. In the absence of the ligand, PTCH inhibits the activity of the seven-transmembrane protein, Smoothened (SMO). When a Hedgehog ligand binds to PTCH, this inhibition is relieved, allowing SMO to become active and initiate downstream signaling. nih.gov AZ 12080282 dihydrochloride (B599025) exerts its inhibitory effect by directly targeting the SMO receptor. glpbio.comglpbio.com This interaction prevents the conformational changes in SMO that are necessary for its activation, thereby blocking the propagation of the Hedgehog signal.

Competitive Displacement of Known SMO Antagonists (e.g., Cyclopamine)

Further evidence for the direct interaction of AZ 12080282 dihydrochloride with the SMO receptor comes from competitive binding studies. Research has demonstrated that this compound can displace known SMO antagonists, such as cyclopamine (B1684311), from their binding sites on the SMO receptor. rndsystems.com Cyclopamine, a naturally occurring steroidal alkaloid, is a well-characterized inhibitor of the Hedgehog pathway that binds directly to the transmembrane domain of SMO. nih.gov The ability of this compound to compete with cyclopamine indicates that it binds to a similar or overlapping site on the SMO receptor, thereby acting as a competitive antagonist. rndsystems.com

Pathway-Specific Inhibition Characterization

Quantification of Hedgehog Pathway Inhibition in Reporter Assays

The inhibitory activity of this compound on the Hedgehog pathway has been quantified using reporter gene assays. These assays typically utilize cell lines, such as NIH3T3 cells, that have been engineered to express a reporter gene, like firefly luciferase, under the control of a Gli-responsive promoter. amsbio.com The Gli proteins are a family of transcription factors that are the ultimate effectors of the Hedgehog signaling pathway. In these reporter assays, activation of the Hedgehog pathway leads to an increase in luciferase expression. Treatment with this compound has been shown to potently inhibit this induced luciferase activity, with a reported IC50 value of less than 0.012 μM. glpbio.comrndsystems.com This demonstrates the compound's high potency in blocking Hedgehog pathway signaling at the level of Gli-mediated transcription.

Table 1: Inhibitory Activity of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| Firefly Luciferase Reporter Assay | Not Specified | IC50 | <0.012 μM | rndsystems.com |

| Gli-luciferase Reporter Assay | NIH3T3 cells | Inhibition of Hedgehog signaling | Potent | glpbio.com |

Investigation of Downstream Signaling Cascade Interruption

The binding of this compound to SMO effectively halts the downstream signaling cascade. In a functional Hedgehog pathway, activated SMO leads to the processing and activation of the Gli transcription factors, which then translocate to the nucleus to regulate the expression of target genes. nih.gov By inhibiting SMO, this compound prevents the activation of Gli proteins. This interruption has been observed in studies where treatment with the compound leads to a decrease in the mRNA expression of Gli1, a primary target gene and a reliable indicator of Hedgehog pathway activity. glpbio.com

Selectivity Profiling and Off-Target Considerations

While this compound is a potent inhibitor of the Hedgehog pathway, some studies have also investigated its selectivity. It has been reported that in addition to its primary activity against SMO, AZ 12080282 may also exhibit inhibitory effects on p38α mitogen-activated protein kinase (MAPK) with low nanomolar potency. glpbio.com This suggests potential off-target activity that should be considered when interpreting experimental results. However, it is primarily characterized and utilized as a selective Hedgehog pathway inhibitor. glpbio.com

Differential Inhibitory Activity Against Kinases (e.g., p38α)

This compound was identified through the isosteric modification of a series of p38 bisamides. This developmental origin is reflected in its retained, albeit significantly modulated, activity against p38α kinase. Research has demonstrated that while the primary optimization of this compound class was aimed at enhancing potency against Smoothened (SMO), a key component of the Hedgehog pathway, a degree of interaction with p38α was characterized.

The design strategy involved replacing one of the amide groups in the parent p38 bisamide structure with heteroaryl groups. This modification served as a conformationally restricted amide isostere, which proved crucial in shifting the compound's primary activity towards the Hedgehog pathway while concurrently decreasing its affinity for p38α kinase. nih.gov This successful optimization resulted in lead compounds, such as the imidazole-containing series to which this compound belongs, that exhibit low nanomolar potency in Hedgehog signaling assays alongside good selectivity over p38α. nih.gov

The lead compound from which this compound was derived, a bisamide compound, initially showed a p38α IC50 of 25 nM. nih.gov The subsequent optimization efforts led to compounds with diminished activity against p38 kinase, highlighting a successful strategy to improve selectivity. nih.gov

Below is an interactive data table summarizing the inhibitory activity of a precursor bisamide compound against p38α, which provides context for the selectivity of the optimized series that includes this compound.

| Compound | Target | IC50 (nM) |

| Bisamide Precursor (4g) | p38α | 25 |

This table illustrates the baseline p38α inhibitory activity of the parent compound series from which this compound was developed.

Comparative Analysis with Other Cell Signaling Pathways

The primary molecular mechanism of this compound is its potent antagonism of the Hedgehog signaling pathway. It functions as an inhibitor of Smoothened (SMO), a 7-transmembrane protein crucial for the activation of the Hh pathway. nih.gov The inhibition of SMO by this compound has been demonstrated to have an IC50 value of less than 0.012 μM in a Gli transcription factor reporter assay. nih.gov This potent inhibition of the Hedgehog pathway is the most prominent and well-characterized aspect of its activity.

In comparison, its effect on the p38 MAPK signaling pathway is significantly less pronounced. The p38 pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. The intentional design of this compound to reduce its affinity for p38α, while enhancing its effect on SMO, exemplifies a targeted approach to drug discovery. This differential activity is a key feature of the compound, allowing for more specific interrogation of the Hedgehog pathway with reduced off-target effects on the p38 MAPK cascade.

The development of this compound series involved screening for inhibition of the Hedgehog pathway and subsequent counter-screening to ensure reduced activity against p38α. nih.govnih.gov This dual-screening strategy was instrumental in identifying compounds with the desired selectivity profile. The result is a molecule that, while originating from a class of p38 inhibitors, acts as a highly potent Hedgehog pathway inhibitor with only residual, though measurable, activity against p38α. This makes this compound a valuable research tool for dissecting the specific roles of the Hedgehog pathway in various biological processes, with the caveat of its known, albeit diminished, interaction with p38α.

Cellular and Biochemical Investigations of Az 12080282 Dihydrochloride

In Vitro Cellular Assay Systems

The in vitro evaluation of AZ 12080282 dihydrochloride (B599025) has been crucial in elucidating its mechanism of action as a modulator of the Hedgehog (Hh) signaling pathway. Cellular assay systems provide a controlled environment to study the compound's effects on specific cell lines and to analyze the downstream consequences of pathway inhibition.

While specific studies detailing the concentration-dependent effects of AZ 12080282 dihydrochloride on HeLa cells are not extensively documented in publicly available literature, the compound's high potency as a Hedgehog pathway inhibitor suggests a significant impact on cell lines where this pathway is active. The Hedgehog signaling pathway is not typically considered a primary driver of HeLa cell proliferation, which is more commonly associated with the human papillomavirus (HPV) E6 and E7 oncoproteins. However, the pathway can be active in various cancer cell lines.

Based on its characterization as a potent inhibitor, it is possible to project the expected concentration-dependent effects. In a relevant cell line with active Hedgehog signaling, this compound would be anticipated to inhibit cell proliferation and viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) has been reported to be less than 0.012 μM in a Gli transcription factor reporter cell line, indicating very high potency. glpbio.com

Table 1: Projected Concentration-Dependent Effects of this compound on a Hedgehog-Dependent Cell Line

| Concentration (µM) | Expected Inhibition of Cell Proliferation (%) |

| 0.001 | Low |

| 0.01 | Moderate |

| 0.1 | High |

| 1 | Very High |

| 10 | Complete |

Note: This table is a projection based on the known high potency of the compound and is for illustrative purposes. Specific experimental data on HeLa cells is not currently available.

The primary cellular response to this compound is the inhibition of the Hedgehog signaling pathway. glpbio.com This pathway is a critical regulator of embryonic development and can be aberrantly activated in various cancers, leading to tumor growth and progression. glpbio.com In a cellular context, the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to its receptor Patched (PTCH) normally alleviates the inhibition of Smoothened (SMO), a G protein-coupled receptor. drugbank.comactasdermo.org This allows SMO to initiate a downstream signaling cascade that ultimately leads to the activation of Gli family transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation. nih.gov

Treatment with this compound disrupts this cascade. As a potent antagonist of SMO, it prevents the activation of the downstream signaling pathway even in the presence of Hedgehog ligands. glpbio.comnih.gov This leads to a number of observable cellular responses in Hedgehog-dependent cells:

Inhibition of Gli Transcription Factor Activity: The most direct response is the suppression of Gli-mediated gene transcription. This can be measured using reporter assays where the expression of a reporter gene (e.g., luciferase) is placed under the control of a Gli-responsive promoter.

Downregulation of Hedgehog Target Genes: The inhibition of Gli activity leads to a decrease in the mRNA and protein levels of Hedgehog target genes, such as PTCH1 and GLI1.

Inhibition of Cell Proliferation and Induction of Apoptosis: By blocking the pro-proliferative and anti-apoptotic signals mediated by the Hedgehog pathway, this compound can lead to a reduction in cell number and an increase in programmed cell death in cancer cells that rely on this pathway for survival.

Biochemical Pathway Analysis

Biochemical analyses provide a more detailed view of how this compound interacts with the components of the Hedgehog signaling pathway at a molecular level.

The key point of intervention for this compound in the Hedgehog pathway is the Smoothened (SMO) protein. glpbio.com SMO is a seven-transmembrane receptor that is essential for transducing the Hedgehog signal across the cell membrane. drugbank.comsafetylit.org In the absence of a Hedgehog signal, SMO is kept in an inactive state by the PTCH receptor. nih.gov Upon Hedgehog binding to PTCH, this inhibition is relieved, allowing SMO to adopt an active conformation.

This compound acts as a direct antagonist of SMO. glpbio.comnih.gov By binding to SMO, it likely stabilizes an inactive conformation of the receptor, preventing it from signaling downstream. This has a direct impact on the activity of subsequent components in the pathway. The phosphorylation state of SMO itself, which is often associated with its activation, would be expected to be reduced. safetylit.org Consequently, the complex of proteins that forms downstream of active SMO, which includes Suppressor of fused (SUFU) and the Gli proteins, remains in its repressive state. This prevents the proteolytic processing of Gli proteins into their activator forms.

The interaction between this compound and its target, SMO, is central to its inhibitory function. While detailed structural studies of this specific complex may not be publicly available, the nature of its potent antagonism suggests a high-affinity binding interaction. The binding of small molecule antagonists to SMO often occurs within the seven-transmembrane domain of the protein.

The dynamics of this protein-ligand interaction are critical for the compound's efficacy. The affinity and dissociation constant (Kd) of the binding would determine the concentration of the compound required to achieve effective inhibition. Given its IC50 of less than 0.012 μM, a correspondingly low Kd in the nanomolar or even picomolar range would be expected. glpbio.com

Preclinical Research Applications and Models

Application in Stem Cell Biology Research

The Hedgehog signaling pathway is a cornerstone of developmental biology, playing a crucial role in embryonic patterning and the regulation of adult stem cells. The targeted inhibition of this pathway by AZ 12080282 dihydrochloride (B599025) provides researchers with a powerful method to explore the intricacies of stem cell behavior.

Modulation of Stem Cell Self-Renewal and Maintenance

The self-renewal and maintenance of stem cells are tightly regulated processes, and the Hedgehog pathway is a key player in this regulation. Research utilizing inhibitors like AZ 12080282 dihydrochloride helps to dissect the specific roles of Hh signaling in maintaining the pluripotency and undifferentiated state of various stem cell populations. By observing the effects of pathway inhibition, scientists can gain insights into the molecular mechanisms that govern the delicate balance between self-renewal and differentiation.

Role in Somatic Cell Reprogramming Methodologies

The conversion of somatic cells into induced pluripotent stem cells (iPSCs) is a landmark achievement in regenerative medicine. nih.gov This process, known as reprogramming, involves erasing the epigenetic memory of a differentiated cell and re-establishing a pluripotent state. nih.gov The Hedgehog signaling pathway has been implicated in these complex events. The use of small molecules like this compound allows for the precise temporal inhibition of this pathway, enabling researchers to investigate its stage-specific roles during the reprogramming process. Understanding how Hh signaling influences the efficiency and fidelity of iPSC generation is a critical area of ongoing research. nih.govplos.org

In Vivo Research Models for Pathway Study

To translate in vitro findings into a more complex biological context, researchers rely on in vivo animal models. This compound serves as a valuable pharmacological tool in these models to probe the function of the Hedgehog pathway in a living organism.

Utility in Animal Models of Hedgehog Pathway-Driven Processes

The Hedgehog signaling pathway is evolutionarily conserved, meaning its fundamental roles are similar across many species. This allows for the use of animal models, such as mice, to study Hh-driven processes that are relevant to human development and disease. By administering this compound to these models, scientists can investigate the systemic and tissue-specific consequences of Hedgehog pathway inhibition. This is crucial for understanding the pathway's role in organ development, tissue repair, and the maintenance of homeostasis.

Investigation in Preclinical Disease Models (e.g., Cancer Research)

Dysregulation of the Hedgehog pathway is a known driver of several types of cancer. nih.gov Constitutive activation of this pathway can lead to uncontrolled cell proliferation and tumor growth. Therefore, inhibitors of the Hh pathway, such as this compound, are of significant interest in oncology research. In preclinical cancer models, this compound can be used to assess the therapeutic potential of targeting the Hedgehog pathway. These studies help to determine the sensitivity of different tumor types to Hh inhibition and to identify potential biomarkers for patient stratification. nih.gov

Exploratory Research on Therapeutic Potential in Preclinical Settings

AZ12080282 dihydrochloride is a novel, orally bioavailable inhibitor of the Hedgehog signaling pathway. dcchemicals.com Its potential as a therapeutic agent has been explored in various preclinical models, particularly in conditions where this pathway is aberrantly activated.

Potential in Models of Oncological Conditions (e.g., Medulloblastoma, Basal Cell Carcinoma)

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development, and its dysregulation in adults is strongly associated with the formation and proliferation of certain cancers. Consequently, inhibitors of this pathway, such as AZ12080282 dihydrochloride, have been a focus of oncological research. Preclinical studies have investigated its efficacy in models of cancers driven by aberrant Hh signaling, including medulloblastoma and basal cell carcinoma.

In the context of medulloblastoma, a common malignant brain tumor in children, a subset of cases is characterized by mutations that lead to constitutive activation of the Hh pathway. Research in this area would typically involve in vitro studies using medulloblastoma cell lines with known Hh pathway mutations and in vivo studies using animal models, such as xenografts, where human medulloblastoma cells are implanted into immunocompromised mice. The objective of these studies is to determine if AZ12080282 dihydrochloride can effectively inhibit the Hh pathway in these tumor cells, leading to a reduction in tumor growth and proliferation.

Similarly, basal cell carcinoma, the most common form of skin cancer, is frequently driven by mutations in Hh pathway components. Preclinical evaluation of AZ12080282 dihydrochloride in basal cell carcinoma models would aim to demonstrate its ability to suppress the oncogenic signaling cascade. This would involve assessing its impact on cell viability, apoptosis, and key downstream targets of the Hh pathway in cultured basal cell carcinoma cells and in animal models of the disease.

While specific data on the performance of AZ12080282 dihydrochloride in these exact cancer models is not publicly available in extensive detail, its classification as a Hedgehog signaling inhibitor places it within a class of compounds with demonstrated preclinical activity against such Hh-driven malignancies. The general approach for evaluating such a compound is summarized in the table below.

| Preclinical Model | Typical Endpoints Measured | Expected Outcome with Effective Hh Inhibition |

| Medulloblastoma Cell Lines (Hh-activated) | Cell Proliferation, Apoptosis, Gene Expression (e.g., Gli1, Ptch1) | Decreased cell proliferation, increased apoptosis, downregulation of Hh target genes |

| Medulloblastoma Xenograft Models | Tumor Volume, Survival Rate, Biomarker Analysis | Reduction in tumor growth, prolonged survival, evidence of Hh pathway inhibition in tumor tissue |

| Basal Cell Carcinoma Cell Lines | Cell Viability, Colony Formation, Pathway Activity | Reduced cell viability and colony-forming ability, suppression of Hh pathway signaling |

| Basal Cell Carcinoma Animal Models | Tumor Incidence and Growth, Histological Analysis | Prevention or regression of tumors, normalization of skin tissue architecture |

Application in Models of Developmental Disorders Linked to Hedgehog Dysfunction

Given the fundamental role of the Hedgehog signaling pathway in embryonic development, its malfunction can lead to a range of congenital developmental disorders. These can include conditions affecting the brain, limbs, and other organs. The precise and timely regulation of Hh signaling is critical for proper tissue patterning and organogenesis.

The application of a molecule like AZ12080282 dihydrochloride in models of developmental disorders linked to Hedgehog dysfunction would be primarily for research purposes to understand the intricate mechanisms of these conditions. It is important to note that the therapeutic application in this context is complex, as inhibiting an already dysfunctional pathway may not be the desired outcome. However, as a research tool, it can be invaluable.

For instance, in models of conditions caused by an overactive Hh pathway, such as certain forms of polysyndactyly (extra fingers or toes), AZ12080282 dihydrochloride could be used to investigate whether tempering this overactivity during specific developmental windows can rescue the phenotype. Conversely, in disorders arising from an underactive Hh pathway, this inhibitor would not be a therapeutic candidate but could be used to mimic the condition in model organisms to study the downstream consequences of reduced Hh signaling.

Research in this area often utilizes animal models, such as genetically engineered mice or zebrafish, that recapitulate human developmental disorders. The effects of modulating the Hh pathway with compounds like AZ12080282 dihydrochloride would be assessed through detailed morphological analysis, skeletal preparations, and molecular analysis of developmental gene expression.

| Developmental Process | Model System | Potential Research Application of AZ12080282 dihydrochloride |

| Neural Tube Patterning | Chick or Mouse Embryos | To study the consequences of Hh pathway inhibition on the development of the central nervous system. |

| Limb Bud Development | Mouse or Chick Embryos | To investigate the role of precise Hh signaling levels in digit formation and limb patterning. |

| Craniofacial Development | Zebrafish or Mouse Embryos | To explore the impact of Hh pathway disruption on the formation of facial structures. |

Structure Activity Relationship Sar Studies of Az 12080282 Dihydrochloride

Chemical Synthesis and Design Principles

The design of AZ 12080282 dihydrochloride (B599025) and related compounds has been guided by principles of isosteric modification and rational design to optimize potency, selectivity, and pharmacokinetic properties.

A significant breakthrough in the discovery of novel SMO inhibitors came from the isosteric modification of p38 mitogen-activated protein kinase (MAPK) inhibitor scaffolds. nih.gov Initial cell-based screening using a Gli transcription factor reporter assay identified a series of bisamide compounds as inhibitors of the Hedgehog pathway. nih.gov These compounds, originally designed as p38α kinase inhibitors, were found to possess potent SMO inhibitory activity.

A key strategy involved replacing one of the amide groups in the bisamide scaffold with a conformationally restricted amide isostere, such as a heteroaryl group. nih.gov This modification not only significantly increased the potency against SMO and the Hedgehog pathway but also crucially decreased the activity against p38α kinase, thereby enhancing selectivity. nih.gov This approach led to the identification of advanced lead compounds, including those with an imidazole (B134444) core, that demonstrated low nanomolar potency in cell-based assays, excellent physicochemical properties, and favorable in vivo pharmacokinetics. nih.gov

The general synthesis of these bisamide derivatives often involves coupling of an appropriate aniline (B41778) with a substituted benzoic acid. For instance, the synthesis of N-(2-pyrimidinylamino)benzamide derivatives, a related scaffold, has been achieved through several steps starting from materials like 2-chloro-5-nitroaniline. researchgate.net

The rational design of SMO inhibitors like AZ 12080282 dihydrochloride has been a multi-faceted approach aimed at improving their therapeutic potential. A primary strategy has been the hybridization of structural motifs from known SMO antagonists. For example, researchers have designed novel N-(2-pyrimidinylamino)benzamides by combining features from compounds such as LDE-225 (Sonidegib) and BMS-833923. researchgate.net This involved incorporating moieties like a (trifluoromethoxy)phenyl group and a biaryl amide functionality into a single scaffold. researchgate.net

Furthermore, "scaffold hopping" has been employed as a strategy to discover novel chemical series with SMO antagonist activity. This involves replacing a core structural motif with a different one while retaining key pharmacophoric features, leading to the identification of new scaffolds like tetrahydrothieno[3,2-c]pyridine derivatives.

Elucidation of Key Pharmacophoric Features for SMO Inhibition

The potency and selectivity of bisamide-based SMO inhibitors are dictated by specific structural elements that interact with the SMO receptor.

Through extensive SAR studies, several key structural features have been identified as being critical for the potent inhibition of SMO. For many SMO antagonists, a central aromatic or heteroaromatic core serves as a scaffold to which various substituents are attached.

In the case of N-(2-pyrimidinylamino)benzamide derivatives, the pyrimidinylamino moiety and the benzamide (B126) group are crucial for activity. researchgate.netnih.gov Modifications on the benzamide phenyl ring have shown that a range of functionalities can be tolerated, but the presence and nature of these substituents can significantly impact potency. researchgate.net

For the 2-pyridyl biphenyl (B1667301) amide scaffold, the 2-pyridyl group and the biphenyl core are essential. The substitution pattern on the phenyl rings plays a significant role in determining the inhibitory activity. For instance, in a series of N-(2-pyrimidinylamino)benzamide inhibitors, certain substitutions on the terminal phenyl ring led to compounds with high potency and optimized pharmacokinetic profiles. nih.gov

The following table summarizes the impact of different structural modifications on the inhibitory activity of a series of N-(2-pyrimidinylamino)benzamide derivatives.

| Compound ID | R Group on Benzamide Ring | IC50 (nM) |

| 6a | 4-methoxy | Data not available, but noted for moderate PK |

| 8e | Specific structure not detailed | 5.0 |

| 12af | Specific structure not detailed | High potency |

| 12bf | Specific structure not detailed | High potency |

| 28 | Specific structure not detailed | 0.53 |

| 29 | Specific structure not detailed | 0.73 |

| Vismodegib | (Reference) | >5.0 (in some assays) |

Data synthesized from multiple sources. researchgate.netnih.govnih.gov IC50 values are indicative of potency in Hedgehog signaling assays.

A critical aspect of the SAR studies of bisamide-based SMO inhibitors has been the improvement of selectivity over other targets, particularly p38 kinase from which the initial scaffolds were derived. The isosteric replacement of an amide with a heteroaryl group, such as an imidazole, was a key modification that shifted the activity profile from a dual p38/SMO inhibitor to a selective SMO antagonist. nih.gov

The nature of the substituents on the aromatic rings also influences selectivity. The introduction of specific polar groups, while enhancing SMO potency, can also serve to reduce off-target activities, such as inhibition of CYP enzymes. researchgate.net This is a crucial consideration in the design of drug candidates with favorable safety profiles. The careful tailoring of the lipophilicity of the molecule is also important, as highly lipophilic compounds can sometimes exhibit unfavorable pharmacokinetic properties and off-target effects. researchgate.net

Computational Approaches in SAR Elucidation

Computational methods have played a significant role in understanding the SAR of SMO inhibitors. Molecular docking studies have been used to predict the binding modes of these inhibitors within the seven-transmembrane domain of the SMO receptor. plos.org These studies help in visualizing the key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the receptor.

Pharmacophore modeling is another powerful computational tool that has been employed. plos.org By analyzing a set of known active compounds, a pharmacophore model can be generated that defines the essential three-dimensional arrangement of chemical features required for SMO inhibition. This model can then be used to guide the design of new inhibitors with improved potency and to virtually screen large compound libraries for potential new hits. These computational approaches, in conjunction with experimental data, provide a deeper understanding of the molecular basis of SMO inhibition and accelerate the discovery of new and improved Hedgehog pathway antagonists.

In Silico Modeling for Activity Prediction and Optimization

In the development of Hedgehog (Hh) pathway inhibitors, in silico modeling plays a pivotal role in predicting compound activity and guiding optimization efforts. Techniques such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling are instrumental in understanding the molecular features crucial for potent inhibition.

Researchers have utilized various computational methods to build predictive models for Hh pathway inhibitors. For instance, QSAR studies have been conducted on series of inhibitors to correlate their structural properties with their biological activities. These models often reveal the importance of specific steric and electrostatic interactions for the inhibitory effect. science.gov Different statistical methods, including binary classification and regression analysis, have been employed to develop robust QSAR models. mdpi.com For some series of Hh inhibitors, binary classification methods have been shown to be more suitable due to the nature of the available biological data. mdpi.com

Pharmacophore modeling is another powerful tool used to identify the essential chemical features of ligands required for binding to the target, which is often the Smoothened (SMO) receptor. By generating pharmacophore models from known active compounds, researchers can screen large chemical databases for novel scaffolds that match the identified features. scispace.com One study, for example, generated a pharmacophore model consisting of a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic features to successfully identify new potential inhibitors. scispace.com This approach not only aids in the discovery of new chemotypes but also provides insights into the binding mode of the inhibitors, which can guide further structural modifications to enhance potency. scispace.com

Molecular docking studies are frequently used in conjunction with pharmacophore modeling to predict the binding orientation of inhibitors within the SMO receptor active site. frontiersin.org These simulations help to rationalize the structure-activity relationships observed in a series of compounds and to prioritize the synthesis of new analogs with improved binding affinity. frontiersin.org The crystal structure of the target protein, when available, provides a valuable template for these docking studies. frontiersin.org

The integration of these in silico techniques allows for a more efficient drug discovery process. By predicting the activity of virtual compounds, researchers can prioritize synthetic efforts on molecules that are most likely to be potent inhibitors, thereby reducing the time and resources required for lead optimization.

Chemical Space Exploration and Compound Prioritization Strategies

The exploration of chemical space is a critical aspect of discovering novel and potent Hedgehog (Hh) pathway inhibitors. Given the vast number of potential small molecules, computational strategies are essential for navigating this space and prioritizing compounds for synthesis and biological evaluation.

One common strategy is scaffold hopping, where the core structure of a known inhibitor is replaced with a different chemical moiety while retaining the key pharmacophoric features. This approach has been successfully used to identify novel series of Hh inhibitors with improved properties. acs.orgnih.gov For example, starting from a known scaffold, researchers have identified novel tetrahydropyrido[4,3-d]pyrimidine derivatives as potent Smoothened antagonists. acs.orgnih.gov

Virtual screening of large compound libraries using pharmacophore models and docking simulations is a primary method for exploring chemical space. scispace.comfrontiersin.org This allows for the rapid identification of diverse chemical scaffolds that are predicted to bind to the target. In one instance, a pharmacophore model was used to screen the Maybridge and Chembridge databases, resulting in the identification of several hit compounds with novel structures. scispace.com

Furthermore, the design of focused libraries around a promising scaffold is a key strategy for optimizing potency and other drug-like properties. Structure-activity relationship (SAR) studies of pyrimidine-based Hh inhibitors have revealed that modifications to different regions of the molecule can significantly impact activity. nih.govnih.gov For example, optimization of the pyrimidinyl ring, including the position of the nitrogen atom and substitutions at various positions, has been shown to be crucial for inhibitory activity. nih.gov Small hydrophobic groups at the 5- or 6-position of the pyrimidine (B1678525) ring were found to be favorable. nih.gov

Compound prioritization is guided by a combination of in silico predictions and experimental data. Initial hits from virtual screening are often filtered based on calculated properties such as lipophilicity (logP) and predicted ADME (absorption, distribution, metabolism, and excretion) profiles to increase the likelihood of identifying compounds with favorable pharmacokinetic properties. researchgate.net Potent compounds identified from these focused libraries are then subjected to further experimental evaluation, including in vitro and in vivo studies, to confirm their activity and assess their therapeutic potential. acs.orgnih.govresearchgate.net

The following table summarizes the structure-activity relationships for a class of pyrimidinylamino benzamide Hedgehog pathway inhibitors, which are structurally related to this compound.

| Molecular Region | Modification | Impact on Activity | Reference |

| Region A (Phenyl Ring) | Replacement with other heteroaryls (e.g., pyrazolyl, furyl) | Generally less potent | nih.gov |

| Replacement with an alkyl group | Loss of activity | nih.gov | |

| Region B (Pyrimidinyl Ring) | Small hydrophobic groups at 5- or 6-position | Favorable for activity | nih.gov |

| N-1 nitrogen in the pyrimidinyl ring | Improved inhibitory activity compared to N-3 nitrogen | nih.gov | |

| Region C (Amide Linker) | Small alkyl groups (e.g., methyl) on the amide nitrogen | Well tolerated, potent compounds | nih.gov |

| Region D (Benzamide Phenyl Ring) | N-functionality at the 3-position | Well tolerated | nih.gov |

| Replacement of phenyl with a small alkyl group (e.g., isopropyl) | Loss of potency | nih.gov | |

| Replacement of phenyl with a bulky alkyl group (e.g., cyclohexyl) | Retained potency | nih.gov |

Broader Academic Research Implications and Future Directions

Contribution to Fundamental Understanding of Hedgehog Pathway Biology

The Hedgehog signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in cell growth, differentiation, and tissue patterning. Dysregulation of this pathway is implicated in a variety of developmental abnormalities and cancers. The discovery of specific modulators of the Hh pathway, such as AZ 12080282 dihydrochloride (B599025), has been instrumental in advancing our understanding of its complex biology.

The primary mechanism of action of AZ 12080282 dihydrochloride is the inhibition of the SMO receptor, a key transmembrane protein in the Hh pathway. In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO activity. Upon binding of a Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of the Gli family of transcription factors.

Development of Novel Small Molecule Inhibitors Targeting SMO

The development of this compound represents a noteworthy achievement in the field of medicinal chemistry, particularly in the strategic design of selective kinase inhibitors. The journey to its discovery began with a cell-based screening of a compound library which identified a series of bisamide compounds as inhibitors of the Hedgehog pathway. nih.gov Interestingly, these initial hits were structurally related to known inhibitors of the p38 mitogen-activated protein kinase (MAPK).

Recognizing the potential for off-target effects, a ligand-based optimization strategy was employed to enhance potency for SMO while simultaneously reducing activity against p38α kinase. nih.gov This led to the innovative use of isosteric modification, a drug design strategy where a functional group is replaced by another group with similar physical and chemical properties. In the case of this compound, one of the amide groups in the original bisamide scaffold was replaced with a heteroaryl group, which acted as a conformationally restricted amide isostere. nih.gov

This strategic molecular modification proved to be highly successful, resulting in a significant increase in potency against the Hedgehog pathway and SMO. nih.gov The resulting compound, this compound, exhibited low nanomolar potency in cell-based assays and demonstrated excellent selectivity over p38α. nih.gov This work highlighted the power of isosteric replacement as a tool to fine-tune the selectivity and potency of small molecule inhibitors, providing a valuable blueprint for the development of future SMO antagonists and other targeted therapies.

Table 1: Key Properties of this compound

| Property | Value |

| Chemical Name | N-(5-(1H-imidazol-2-yl)-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide dihydrochloride |

| Molecular Formula | C₂₃H₂₀N₄O₂ · 2HCl |

| Molecular Weight | 457.35 g/mol |

| Mechanism of Action | Inhibitor of the Hedgehog signaling pathway |

| Direct Target | Smoothened (SMO) receptor |

| IC₅₀ | <0.012 μM in a firefly reporter assay against the Hh pathway |

Integration into Advanced Methodologies for Compound Characterization in Complex Biological Systems

The characterization of this compound has been facilitated by its integration into a variety of advanced cell-based methodologies designed to probe the intricacies of the Hedgehog pathway in complex biological systems. Its initial discovery was a direct result of a cell-based subset screening approach, which utilized sophisticated reporter assays to monitor the activity of the Hedgehog pathway. nih.gov

Two key assays were instrumental in identifying and characterizing this compound:

Gli Transcription Factor Reporter Assay: This assay utilizes a cell line engineered to express a reporter gene (such as luciferase) under the control of a Gli-responsive promoter. Activation of the Hedgehog pathway leads to the activation of Gli transcription factors, which in turn drives the expression of the reporter gene. The potent inhibition of the reporter signal in the presence of this compound provided a quantitative measure of its inhibitory activity on the pathway. nih.gov

Sonic Hedgehog (Shh) Stimulated Cell Differentiation Assay: This assay provides a more physiologically relevant context for assessing compound activity. In this system, cells are stimulated with the Hedgehog ligand, Shh, which induces a specific differentiation program. The ability of this compound to block this Shh-induced differentiation demonstrated its efficacy in a functional cellular context. nih.gov

The successful application of these cell-based assays in the discovery and characterization of this compound underscores the importance of developing and utilizing advanced methodologies to identify and validate novel modulators of complex signaling pathways. These approaches provide a more comprehensive understanding of a compound's biological activity than traditional biochemical assays alone and are crucial for the development of targeted therapeutics.

Q & A

Q. What experimental models are suitable for investigating the collagen-enhancing effects of AZ 12080282 dihydrochloride?

this compound has been studied for its role in upregulating collagen gene expression in skin cells. For in vitro studies, primary human dermal fibroblasts or immortalized cell lines (e.g., HaCaT keratinocytes) are commonly used to assess collagen synthesis via qPCR (collagen gene expression) and ELISA (protein quantification). For in vivo validation, murine models of skin aging or wound healing can be employed, with histological staining (e.g., Masson’s trichrome) to quantify collagen deposition . Dose-response curves should be established using concentrations ranging from 1–100 µM, with vehicle controls to rule out solvent interference.

Q. What analytical techniques confirm the purity and stability of this compound in experimental settings?

Quality control for this compound requires:

- High-Performance Liquid Chromatography (HPLC) to assess purity (>98% recommended for reproducibility).

- Nuclear Magnetic Resonance (NMR) for structural validation.

- Mass Spectrometry (MS) to confirm molecular weight and detect degradation products.

Stability testing under varying storage conditions (e.g., -20°C vs. 4°C) should be performed, with periodic re-analysis over 6–12 months. Certificates of Analysis (COA) from suppliers must include batch-specific data .

Q. How is the mechanism of action of this compound characterized in cellular assays?

Mechanistic studies often involve:

- Gene silencing (siRNA/CRISPR) to knock down putative targets (e.g., GPR120).

- Western blotting to track signaling pathways (e.g., TGF-β/Smad for collagen synthesis).

- Luciferase reporter assays to measure transcriptional activity of collagen promoters.

Dose-dependent responses and time-course experiments are critical to distinguish primary effects from secondary adaptations .

Advanced Research Questions

Q. How can researchers address discrepancies in reported efficacy of this compound across studies?

Discrepancies may arise from batch variability, differences in cell lines, or assay conditions. Mitigation strategies include:

- Standardized protocols : Use consensus cell lines (e.g., ATCC-certified) and pre-validated reagents.

- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.

- Replication studies : Independent validation in at least two labs with blinded analysis .

Q. What strategies determine the receptor-binding specificity of this compound for GPR120?

To confirm GPR120 as a target:

- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-TUG-891) in membrane preparations.

- Calcium flux assays : Monitor intracellular Ca²⁺ changes in HEK293 cells transfected with GPR120.

- CRISPR knockout models : Compare responses in wild-type vs. GPR120⁻/⁻ cells.

Off-target profiling via kinase/GPCR panels is recommended to rule out pleiotropic effects .

Q. What computational approaches predict off-target interactions of this compound?

- Molecular docking : Screen against GPCR databases (e.g., GPCRdb) to identify potential binding partners.

- Machine learning : Train models on chemical descriptors (e.g., PubChem fingerprints) to predict bioactivity.

- Network pharmacology : Map compound-target-disease networks using tools like STITCH or STRING. Experimental validation of top candidates is essential .

Data Analysis and Reporting

Q. How should dose-response experiments be statistically analyzed to define the therapeutic window?

Q. What are best practices for reporting conflicting data on this compound’s role in metabolic pathways?

- Transparency : Disclose all raw data, including outliers, in supplementary materials.

- Sensitivity analysis : Test if conclusions hold under varying assumptions (e.g., exclusion of low-quality datasets).

- Mechanistic follow-up : Use pathway enrichment analysis (e.g., KEGG) to identify context-dependent signaling .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.